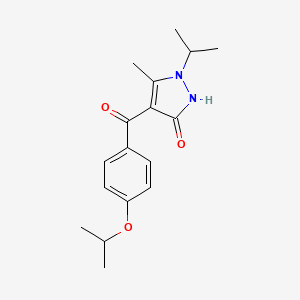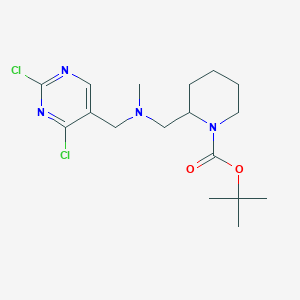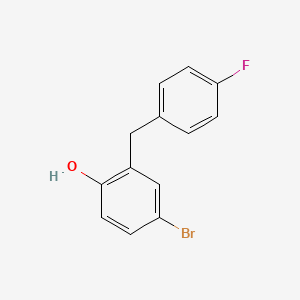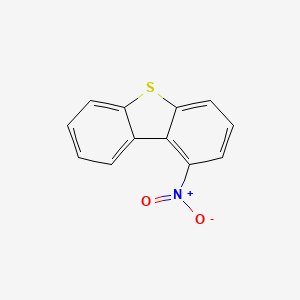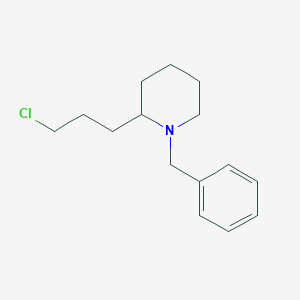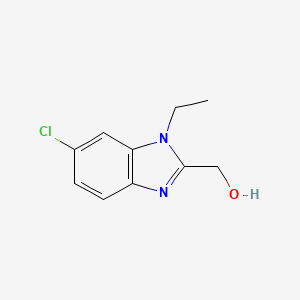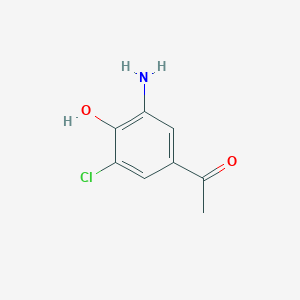![molecular formula C11H20N2O2 B13975157 tert-Butyl [(2R)-2-cyanopentyl]carbamate CAS No. 528566-20-3](/img/structure/B13975157.png)
tert-Butyl [(2R)-2-cyanopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(2R)-2-cyanopentyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanopentyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2R)-2-cyanopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopentyl derivative. One common method is the reaction of tert-butyl carbamate with 2-cyanopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control of reaction conditions, higher efficiency, and scalability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(2R)-2-cyanopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopentyl group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
tert-Butyl [(2R)-2-cyanopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl [(2R)-2-cyanopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and intermediate.
tert-Butyl N-(2-oxiranylmethyl)carbamate: A related compound used in organic synthesis
Uniqueness
tert-Butyl [(2R)-2-cyanopentyl]carbamate is unique due to its specific structure, which combines a cyanopentyl chain with a carbamate group. This combination provides distinct reactivity and applications compared to other similar compounds .
Propriétés
Numéro CAS |
528566-20-3 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-2-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-9(7-12)8-13-10(14)15-11(2,3)4/h9H,5-6,8H2,1-4H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
DQEPVKHYMURUHY-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@H](CNC(=O)OC(C)(C)C)C#N |
SMILES canonique |
CCCC(CNC(=O)OC(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


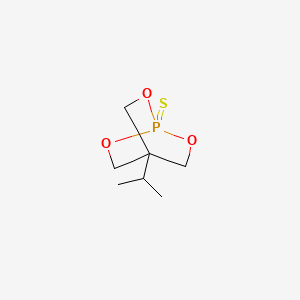
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
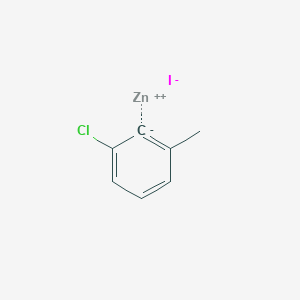
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
